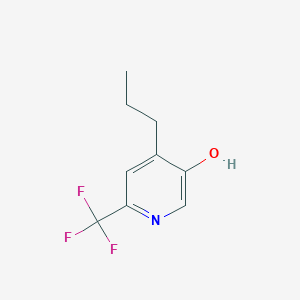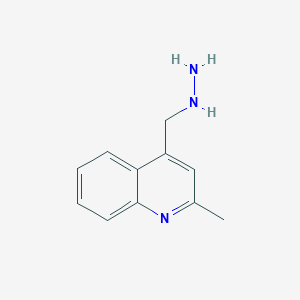
Cyclo(L-Pro-L-Ile)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(L-Pro-L-Ile) is a diketopiperazine compound derived from the cyclic dipeptide of L-proline and L-isoleucine. Diketopiperazines are a class of secondary metabolites known for their diverse biological activities. Cyclo(L-Pro-L-Ile) has been identified in various microbial sources, including Bacillus thuringiensis, and has shown potential in inducing systemic resistance in plants .
准备方法
Synthetic Routes and Reaction Conditions: Cyclo(L-Pro-L-Ile) can be synthesized through the cyclization of L-proline and L-isoleucine. The process typically involves the formation of a dipeptide intermediate, which then undergoes cyclization to form the diketopiperazine ring. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of Cyclo(L-Pro-L-Ile) can be achieved through fermentation processes using microbial strains such as Bacillus thuringiensis. The bacteria are cultured under specific conditions to produce the compound, which is then extracted and purified using techniques like column chromatography .
化学反应分析
Types of Reactions: Cyclo(L-Pro-L-Ile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can modify the diketopiperazine ring, leading to different structural analogs.
Substitution: Substitution reactions can introduce different functional groups into the diketopiperazine ring, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions are various diketopiperazine derivatives with altered biological activities .
科学研究应用
Cyclo(L-Pro-L-Ile) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex diketopiperazine derivatives.
Industry: The compound is used in the development of eco-friendly pesticides and plant growth enhancers.
作用机制
Cyclo(L-Pro-L-Ile) exerts its effects by inducing systemic resistance in plants. It activates the expression of defense-related genes, such as pathogenesis-related (PR) genes, which enhance the plant’s ability to resist pathogen attacks. The compound interacts with molecular targets involved in the plant’s immune response pathways, leading to the activation of defense mechanisms .
相似化合物的比较
Cyclo(L-Pro-L-Ile) is unique among diketopiperazines due to its specific biological activities. Similar compounds include:
Cyclo(L-Pro-L-Phe): Known for its antimicrobial properties.
Cyclo(L-Leu-L-Val): Exhibits plant growth-promoting effects.
Cyclo(D-Pro-L-Val): Induces systemic resistance in plants similar to Cyclo(L-Pro-L-Ile).
These compounds share structural similarities but differ in their specific biological activities and applications.
属性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
(3S,8aS)-3-[(2S)-butan-2-yl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-3-7(2)9-11(15)13-6-4-5-8(13)10(14)12-9/h7-9H,3-6H2,1-2H3,(H,12,14)/t7-,8-,9-/m0/s1 |
InChI 键 |
ZDACRNZBFJOLTC-CIUDSAMLSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |
规范 SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)

![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)


![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)
![1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)



